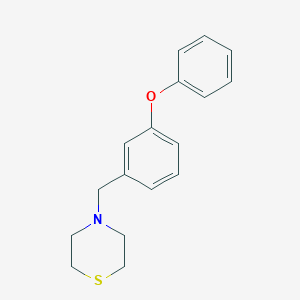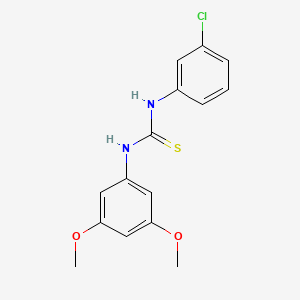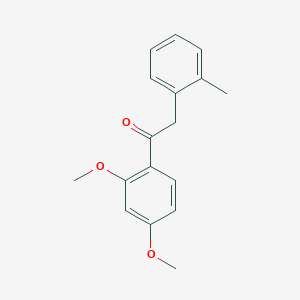![molecular formula C13H16N2O B5860091 1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5860091.png)
1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole, also known as DMPEI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique chemical structure that makes it suitable for use in different scientific research areas.
Applications De Recherche Scientifique
1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole has been studied for its potential applications in various scientific research areas. One of the significant areas of application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. In neurodegenerative diseases, this compound has been shown to inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and reduce the formation of amyloid beta plaques. Additionally, this compound has been shown to have antioxidant properties, which can help reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole has several advantages for use in lab experiments. It has a unique chemical structure that makes it suitable for use in various research areas. Additionally, it is relatively easy to synthesize and purify. However, there are also limitations to using this compound in lab experiments. One of the limitations is that its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects. Additionally, this compound can be toxic in high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole. One area of future research is to investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to understand its mechanism of action fully. Another area of future research is to investigate its potential use in the treatment of other neurodegenerative diseases. Finally, more studies are needed to investigate the potential toxic effects of this compound and to identify safe dosages for use in lab experiments.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. Its unique chemical structure makes it suitable for use in different fields, including cancer research, anti-inflammatory research, and neurodegenerative disease research. Although its mechanism of action is not fully understood, studies have shown that it has various biochemical and physiological effects. While there are advantages to using this compound in lab experiments, there are also limitations that need to be considered. Further research is needed to fully understand its potential applications and toxic effects.
Méthodes De Synthèse
1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole can be synthesized using different methods. One of the commonly used methods is the reaction between 2,3-dimethylphenol and 2-chloroethyl imidazole in the presence of a base. The reaction yields this compound as a white solid that can be purified using various techniques such as recrystallization and column chromatography.
Propriétés
IUPAC Name |
1-[2-(2,3-dimethylphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-4-3-5-13(12(11)2)16-9-8-15-7-6-14-10-15/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWPZURXJNBUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5860010.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5860016.png)

![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)


![3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860056.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B5860057.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5860073.png)
![2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5860079.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5860080.png)


